AChE Inhibition: Potency and >2,000-Fold Selectivity Over BuChE Compared to Galantamine
(-)-Cyclopenin inhibits human recombinant AChE with an IC50 of 2.04 μM, while showing minimal inhibition of recombinant equine BuChE (IC50 > 4,080 μM), representing >2,000-fold selectivity [1]. In comparison, the clinical AChE inhibitor galantamine displays an IC50 of ~1.83 μM for AChE but only ~10-fold selectivity over BuChE (IC50 ~18.17 μM) [2]. This high selectivity profile of cyclopenin reduces the risk of off-target cholinergic side effects.
| Evidence Dimension | AChE inhibition potency and selectivity vs. BuChE |
|---|---|
| Target Compound Data | AChE IC50 = 2.04 μM (human recombinant); BuChE IC50 > 4,080 μM; Selectivity >2,000-fold |
| Comparator Or Baseline | Galantamine: AChE IC50 ≈ 1.83 μM; BuChE IC50 ≈ 18.17 μM; Selectivity ~10-fold |
| Quantified Difference | >2,000-fold vs. ~10-fold selectivity for AChE over BuChE |
| Conditions | In vitro enzymatic assays using human recombinant AChE and equine BuChE for cyclopenin; human AChE and BuChE for galantamine |
Why This Matters
Researchers investigating cholinergic pathways in neurodegenerative disease require highly selective AChE inhibitors to minimize peripheral cholinergic side effects, making cyclopenin a superior tool compound over less selective alternatives like galantamine.
- [1] GLPBIO. Cyclopenin Datasheet. View Source
- [2] PMC Table 4: IC50 values for AChE and BuChE inhibition. View Source
